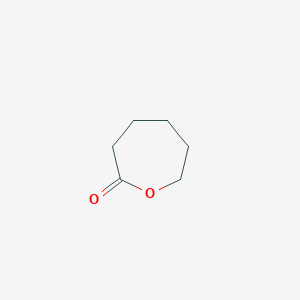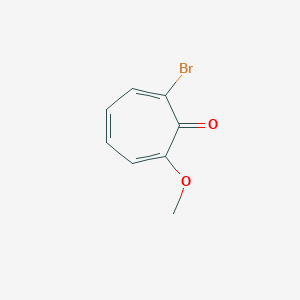
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate is an organosilicon compound characterized by the presence of two 2-ethylbutoxy and two 2-ethylhexyloxy groups attached to a silicon atom. This compound is part of a broader class of organosilicon compounds that are widely used in various industrial applications due to their unique chemical properties, such as hydrophobicity, flexibility, and thermal stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylbutyl) bis(2-ethylhexyl) silicate typically involves the reaction of silicon tetrachloride with 2-ethylbutanol and 2-ethylhexanol in the presence of a base, such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the alcohols replace the chlorine atoms on the silicon tetrachloride molecule. The general reaction can be represented as follows:
SiCl4+2C4H9OH+2C8H17OH→Si(OC4H9)2(OC8H17)2+4HCl
Industrial Production Methods: In an industrial setting, the synthesis is typically carried out in a large reactor where silicon tetrachloride is gradually added to a mixture of 2-ethylbutanol and 2-ethylhexanol under controlled temperature and pressure conditions. The reaction mixture is then stirred and heated to facilitate the substitution process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: bis(2-ethylbutyl) bis(2-ethylhexyl) silicate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and alcohols. This reaction is typically catalyzed by acids or bases.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and the oxidizing agents used.
Substitution: The alkoxy groups on the silicon atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Silanols and alcohols.
Oxidation: Silanols or siloxanes.
Substitution: New organosilicon compounds with different functional groups.
科学的研究の応用
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their hydrophobicity and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve their performance and durability.
作用機序
The mechanism by which bis(2-ethylbutyl) bis(2-ethylhexyl) silicate exerts its effects is primarily through its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, allowing it to modify surfaces and enhance the properties of materials. The alkoxy groups provide flexibility and hydrophobicity, making the compound useful in a variety of applications.
類似化合物との比較
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate can be compared with other organosilicon compounds, such as:
Tetraethyl orthosilicate: Used as a precursor for silica and silicon-based materials.
Trimethylsilyl chloride: Commonly used as a silylating agent in organic synthesis.
Hexamethyldisilazane: Employed as a reagent in the protection of functional groups in organic synthesis.
Uniqueness: this compound is unique due to its combination of 2-ethylbutoxy and 2-ethylhexyloxy groups, which provide a balance of hydrophobicity and flexibility. This makes it particularly useful in applications where both properties are desired.
特性
CAS番号 |
10143-57-4 |
|---|---|
分子式 |
C28H60O4Si |
分子量 |
488.9 g/mol |
IUPAC名 |
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate |
InChI |
InChI=1S/C28H60O4Si/c1-9-17-19-27(15-7)23-31-33(29-21-25(11-3)12-4,30-22-26(13-5)14-6)32-24-28(16-8)20-18-10-2/h25-28H,9-24H2,1-8H3 |
InChIキー |
ULCSCCKDHPQPDN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CCCC |
正規SMILES |
CCCCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















